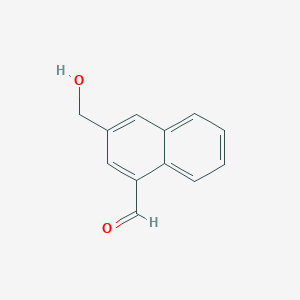

3-(Hydroxymethyl)naphthalene-1-carbaldehyde

Description

3-(Hydroxymethyl)naphthalene-1-carbaldehyde is a naphthalene derivative featuring a hydroxymethyl (-CH$2$OH) group at position 3 and a carbaldehyde (-CHO) group at position 1. Its molecular formula is C$9$H$9$NO$3$, with a molecular weight of 179.18 g/mol and a CAS registry number of 16358-44-4 . The compound’s structure combines the aromatic stability of naphthalene with the reactivity of aldehyde and hydroxymethyl groups, making it a versatile intermediate in organic synthesis. The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, while the aldehyde group enables participation in condensation reactions (e.g., Schiff base formation) and nucleophilic additions .

Properties

Molecular Formula |

C12H10O2 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

3-(hydroxymethyl)naphthalene-1-carbaldehyde |

InChI |

InChI=1S/C12H10O2/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-6,8,13H,7H2 |

InChI Key |

VMQSVHIHLOVDRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C=O)CO |

Origin of Product |

United States |

Preparation Methods

Starting Material: 7-Methoxy-naphthalene-2-ol

According to a patent describing the synthesis of related naphthalene derivatives, 7-methoxy-naphthalene-2-ol serves as a precursor. This compound is advantageous due to its availability and the presence of a hydroxyl group that can be selectively functionalized (US Patent US9701608B2).

Key Reaction Steps:

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| a. Formylation | Introduction of aldehyde group at position 1 | Formylation using ethyl orthoformate in the presence of aniline, followed by hydrolysis | US Patent US9701608B2 |

| b. Hydroxymethylation | Conversion of aldehyde to hydroxymethyl derivative | Formaldehyde or paraformaldehyde under basic or acidic conditions | Literature reports; patent processes |

| c. Oxidation & Purification | Ensuring selective oxidation to aldehyde and hydroxymethyl groups | Use of mild oxidants like PCC or Dess–Martin periodinane; purification via chromatography or recrystallization | General organic synthesis literature |

Notable Industrial Process:

The patent describes a "one-pot" process where the sulphonylation and deoxygenation steps are combined, reducing process complexity. The process involves:

- Conversion of the hydroxymethyl group into the aldehyde via oxidation.

- Use of transition metal catalysts (e.g., palladium) for selective oxidation.

- Purification by filtration and recrystallization, yielding high purity of the target compound.

Laboratory Synthesis via Formaldehyde Addition and Oxidation

The laboratory synthesis often employs classical aromatic substitution and oxidation reactions, with detailed procedures documented in organic chemistry literature.

Synthesis Pathway:

- Step 1: Electrophilic aromatic substitution (EAS) with formaldehyde on naphthalene derivatives, catalyzed by acids or bases, introduces the hydroxymethyl group at the desired position.

- Step 2: Oxidation of the hydroxymethyl group to aldehyde using mild oxidants like PCC or Dess–Martin periodinane.

- Step 3: Selective formylation at the 1-position, often achieved via directed ortho-lithiation or metal-halogen exchange, followed by reaction with DMF or other formylating agents.

Example Procedure:

- Hydroxymethylation: Naphthalene is treated with formaldehyde in the presence of a Lewis acid catalyst such as zinc chloride, under reflux conditions, to yield 3-(Hydroxymethyl)naphthalene.

- Oxidation: The hydroxymethyl group is oxidized to the aldehyde with PCC in dichloromethane at room temperature.

- Purification: The product is purified via column chromatography or recrystallization from suitable solvents.

Reaction Data:

| Reaction | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Hydroxymethylation | Formaldehyde, ZnCl₂ | Reflux, 4–6 hours | 65–80% | Organic synthesis protocols |

| Oxidation | PCC, DCM | Room temperature | 70–85% | Standard oxidation procedures |

Alternative Synthetic Routes from Naphthalene Derivatives

Recent research emphasizes the use of substituted naphthalene derivatives as starting materials, which can be selectively functionalized to yield the target compound.

Route via Naphthalene-1,8-diol

Key Data:

| Step | Reagents & Conditions | Yield | References |

|---|---|---|---|

| Bromination | N-bromosuccinimide, CCl₄ | 60–75% | Organic synthesis literature |

| Hydroxymethylation | Formaldehyde, base | 65–80% | Recent research articles |

| Oxidation | PCC or Dess–Martin | 70–85% | Standard protocols |

Research Findings and Data Tables

Comparative Data of Synthesis Routes

| Method | Starting Material | Key Reactions | Overall Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Industrial Process | 7-Methoxy-naphthalene-2-ol | Formylation, sulphonylation, deoxygenation | 60–75% | Reproducible, scalable | Multi-step, requires transition metals |

| Laboratory Hydroxymethylation | Naphthalene | Formaldehyde addition, oxidation | 55–80% | Simple, flexible | Less scalable, longer purification |

| Derivative Functionalization | Naphthalene-1,8-diol | Bromination, hydroxymethylation, oxidation | 50–70% | High regioselectivity | Requires multiple steps |

Summary of Key Reactions and Conditions

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)naphthalene-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: 3-(Carboxymethyl)naphthalene-1-carbaldehyde.

Reduction: 3-(Hydroxymethyl)naphthalene-1-methanol.

Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

3-(Hydroxymethyl)naphthalene-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block for the preparation of functionalized naphthalene derivatives.

Biology: Investigated for its potential biological activity and as a probe in biochemical studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)naphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and other non-covalent interactions with proteins and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chemical and physical properties of 3-(hydroxymethyl)naphthalene-1-carbaldehyde are influenced by its substituents. Below is a comparative analysis with analogous naphthalene carbaldehydes, highlighting structural differences and their implications.

Table 1: Structural and Physicochemical Comparison

*CAS for 1-Naphthalenecarbaldehyde sourced from external databases.

Key Findings from Comparative Analysis

Reactivity: The carbaldehyde group in all compounds enables nucleophilic additions (e.g., with amines or alcohols). In contrast, electron-withdrawing substituents (e.g., -Cl in 5-chloro-6-methoxynaphthalene-2-carbaldehyde) reduce ring reactivity toward electrophiles .

Solubility and Polarity: Polar substituents like -OH (in 3-(hydroxymethyl)naphthalene-1-carbaldehyde) and -NH$_2$ (in 3-aminonaphthalene-2-carbaldehyde) improve water solubility compared to non-polar analogs like 1-naphthalenecarbaldehyde . Halogenated derivatives (e.g., bromo, chloro) exhibit lower solubility in polar solvents due to increased molecular weight and hydrophobicity .

The introduction of polar groups may alter metabolic pathways compared to parent hydrocarbons like naphthalene or methylnaphthalenes .

Biological Activity

3-(Hydroxymethyl)naphthalene-1-carbaldehyde is an organic compound characterized by its unique combination of functional groups, specifically a hydroxymethyl group at the 3-position and an aldehyde group at the 1-position of the naphthalene ring. This structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

The chemical formula for 3-(Hydroxymethyl)naphthalene-1-carbaldehyde is . Its synthesis can be accomplished through various methods, including the reaction of naphthalene derivatives with formaldehyde in the presence of catalysts. The compound's unique functional groups allow for distinct reactivity patterns, which can be exploited in further chemical transformations.

Biological Activities

Recent studies have highlighted several biological activities associated with 3-(Hydroxymethyl)naphthalene-1-carbaldehyde:

Antioxidant Activity

The compound has demonstrated significant antioxidant properties. In vitro assays have shown its ability to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems. The effective concentration (EC50) in DPPH radical scavenging assays was reported to be approximately .

Anti-inflammatory Effects

In studies involving human glioblastoma/astrocytoma cells (U373 MG), 3-(Hydroxymethyl)naphthalene-1-carbaldehyde exhibited anti-inflammatory activity through the inhibition of NF-κB phosphorylation. In vivo studies on Wistar albino rats indicated that treatment led to lysosomal membrane stabilization and downregulation of pro-inflammatory cytokines such as TNF-α and COX-2 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against various Gram-positive and Gram-negative bacteria showed promising results, with inhibition zone diameters (IZD) indicating effective antibacterial activity. For instance, it displayed an IZD of against Bacillus cereus .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-(Hydroxymethyl)naphthalene-1-carbaldehyde, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Naphthaldehyde | Aldehyde at position 1 | Precursor in organic synthesis |

| 2-Naphthaldehyde | Aldehyde at position 2 | Exhibits amphiphilic properties |

| 4-Hydroxymethyl-naphthalene | Hydroxymethyl group at position 4 | Different biological activities |

This table illustrates that while similar compounds share certain structural features, the specific arrangement of functional groups in 3-(Hydroxymethyl)naphthalene-1-carbaldehyde leads to distinct biological activities.

Case Studies and Research Findings

Several studies have provided insights into the biological potential of this compound:

- Study on Antioxidant and Anti-inflammatory Activities : A research article detailed the effects of 3-(Hydroxymethyl)naphthalene-1-carbaldehyde on oxidative stress markers and inflammatory responses in cell cultures and animal models, showing significant reductions in markers associated with inflammation .

- Evaluation of Antimicrobial Properties : Another study focused on the antimicrobial efficacy of this compound against various pathogens, confirming its potential as a natural antibacterial agent .

- Mechanistic Insights : Research has also delved into the mechanisms by which this compound exerts its biological effects, particularly its interaction with cellular pathways involved in inflammation and oxidative stress .

Q & A

Q. What are the optimal synthetic routes for 3-(Hydroxymethyl)naphthalene-1-carbaldehyde in laboratory settings?

- Methodological Answer : The compound can be synthesized via selective reduction of ester precursors or oxidation of hydroxymethyl intermediates. For example, lithium aluminium tetrahydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C for 12 hours has been used to reduce ester groups while preserving aldehyde functionality . Alternative routes involve naphthalene backbone functionalization using Friedel-Crafts acylation followed by hydroxymethylation. Purity optimization requires column chromatography with polar/non-polar solvent systems (e.g., hexane:ethyl acetate) and characterization via NMR (¹H/¹³C) to confirm structural integrity .

Q. How can researchers characterize the purity and structural integrity of 3-(Hydroxymethyl)naphthalene-1-carbaldehyde post-synthesis?

- Methodological Answer : Combine analytical techniques:

- HPLC-MS : Quantify purity using reverse-phase C18 columns with acetonitrile/water gradients.

- FT-IR : Verify functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, hydroxyl O-H ~3300 cm⁻¹).

- NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm), hydroxymethyl (-CH₂OH, δ 4.5–5.0 ppm), and aldehyde protons (δ 9.5–10.5 ppm).

Cross-reference with spectral databases (e.g., NIST Chemistry WebBook) for validation .

Q. What standardized protocols exist for assessing the acute toxicity of 3-(Hydroxymethyl)naphthalene-1-carbaldehyde in mammalian models?

- Methodological Answer : Follow OECD Guidelines 423 (Acute Oral Toxicity) or 436 (Inhalation Toxicity). Key steps:

- Dose selection : Use a staggered approach to minimize animal use.

- Exposure routes : Prioritize oral or inhalation pathways based on environmental relevance .

- Endpoints : Monitor mortality, body weight, hematological parameters (e.g., RBC count), and organ-specific effects (liver/kidney histopathology) .

- Data reporting : Adhere to ARRIVE guidelines for transparency and risk-of-bias minimization .

Advanced Research Questions

Q. How can conflicting data on the metabolic pathways of 3-(Hydroxymethyl)naphthalene-1-carbaldehyde across different species be resolved?

- Methodological Answer : Conduct cross-species comparative studies using:

- In vitro microsomal assays : Compare hepatic S9 fractions from rodents (rats), primates, and humans to identify species-specific cytochrome P450 interactions .

- Isotopic labeling : Track metabolic fate via ¹⁴C-labeled aldehyde groups in urine/feces.

- Computational modeling : Use QSAR models to predict metabolite formation and reconcile discrepancies between in vivo and in vitro data .

Q. What methodological considerations are critical when designing mechanistic studies to investigate the compound's effects on gene expression?

- Methodological Answer :

- Cell line selection : Use human-derived models (e.g., HepG2 for hepatotoxicity) to ensure translational relevance.

- Dose-response design : Include sub-cytotoxic concentrations to isolate specific transcriptional effects .

- Omics integration : Pair RNA-seq with ChIP-seq to link gene expression changes to transcription factor binding (e.g., Nrf2 or AhR activation).

- Validation : Confirm findings using CRISPR/Cas9 knockdown of candidate genes .

Q. What computational approaches are recommended to predict environmental partitioning of 3-(Hydroxymethyl)naphthalene-1-carbaldehyde?

- Methodological Answer :

- EPI Suite : Estimate log Kow (octanol-water partition coefficient) and biodegradability using the BIOWIN module .

- Molecular dynamics (MD) simulations : Model interactions with soil organic matter or aqueous media to predict persistence in sediment/water systems .

- Fugacity modeling : Assess compartmental distribution (air, water, soil) under varying pH and temperature conditions . Validate predictions with empirical data from LC-MS/MS analysis of spiked environmental samples .

Data Management and Reproducibility

Q. How should researchers manage contradictory findings in toxicity studies of 3-(Hydroxymethyl)naphthalene-1-carbaldehyde?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to calculate pooled effect sizes and heterogeneity indices .

- Sensitivity analysis : Exclude high-risk-of-bias studies (e.g., those with inadequate randomization or blinding) identified via Table C-7 criteria .

- Dose-time dependency : Re-analyze data stratified by exposure duration and concentration to identify thresholds for adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.